N-Benzylniacin

Description

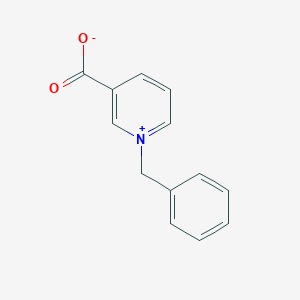

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWFAACIXBQMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065989 | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15990-43-9 | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-carboxylatopyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylpyridinium-3-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 1-benzylpyridinium-3-carboxylate. The information is compiled from patent literature, commercial product data, and academic research on related compounds, offering a valuable resource for those in research, development, and drug discovery.

Chemical and Physical Properties

1-Benzylpyridinium-3-carboxylate, a zwitterionic pyridinium betaine, is primarily known for its application as a brightening agent in the electroplating industry.[1][2] Its chemical structure consists of a pyridinium cation with a benzyl group attached to the nitrogen atom and a carboxylate group at the 3-position. This internal salt structure imparts unique solubility characteristics.

General Properties

| Property | Value | Source(s) |

| CAS Number | 15990-43-9 | [1][3] |

| Molecular Formula | C13H11NO2 | [3][4] |

| Molecular Weight | 213.24 g/mol | [3][4] |

| Appearance | Clear to Yellowish-Brown or Red Liquid (in aqueous solution) | [1][5] |

| Odor | Bitter almonds | [5] |

Physicochemical Data

Precise experimental data for the pure, isolated zwitterion is scarce in publicly available literature. The compound is typically supplied as a 35-48% aqueous solution.[1][5]

| Property | Value | Notes | Source(s) |

| Density | 1.13 - 1.20 g/cm³ (for aqueous solution) | Varies with concentration. | [1][2][5] |

| pH | 5.0 - 7.0 (of aqueous solution) | [1][5] | |

| Solubility | Soluble in water in any ratio. | [1][6] | |

| Refractive Index | ~1.625 | Data for the related N-Benzyl nicotinate betaine. | [3][6] |

| Melting Point | Not available | ||

| Boiling Point | Not available |

Note: The lack of reported melting and boiling points for the isolated compound suggests that it may be thermally labile, potentially decomposing before a distinct phase change occurs. The liquid form is likely a concentrated aqueous solution.

Synthesis of 1-Benzylpyridinium-3-carboxylate

The primary synthesis route for 1-benzylpyridinium-3-carboxylate involves the N-alkylation of nicotinic acid (Vitamin B3) with benzyl chloride. This reaction is typically carried out in an aqueous alkaline medium.

General Reaction Scheme

Caption: Synthesis of 1-benzylpyridinium-3-carboxylate.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on common methodologies found in the patent literature. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Nicotinic Acid

-

Benzyl Chloride

-

Sodium Hydroxide

-

Deionized Water

-

Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)

-

Buffer (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Sodium Nicotinate Solution: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in deionized water. Carefully add nicotinic acid to the alkaline solution while stirring. The dissolution is exothermic and may require cooling to maintain the desired temperature.

-

Addition of Catalyst and Buffer: Once the nicotinic acid has fully dissolved to form sodium nicotinate, add the phase transfer catalyst and a suitable buffer to the reaction mixture.

-

N-Alkylation: Heat the mixture to the desired reaction temperature (typically 70-100 °C). Slowly add benzyl chloride dropwise from the dropping funnel over a period of 1-2 hours. Monitor the reaction temperature closely, as the reaction is exothermic.

-

Reaction Completion: After the addition of benzyl chloride is complete, maintain the reaction mixture at the set temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification (for laboratory scale):

-

Cool the reaction mixture to room temperature.

-

If a pure product is desired, perform an extraction with an appropriate organic solvent to remove any unreacted benzyl chloride and other organic impurities.

-

The aqueous layer containing the product can be further purified by techniques such as column chromatography, though this is not typically performed for industrial applications.

-

For isolation of the solid zwitterion, removal of water under reduced pressure may be attempted, though the thermal stability of the compound should be considered.

-

-

Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Reactivity Data (Predicted)

Predicted Spectroscopic Data

-

¹H NMR:

-

Aromatic protons of the benzyl group are expected in the range of 7.2-7.5 ppm.

-

Methylene protons (-CH₂-) of the benzyl group are expected as a singlet around 5.5-6.0 ppm.

-

Pyridinium ring protons are expected to be deshielded and appear in the range of 8.0-9.5 ppm.

-

-

¹³C NMR:

-

The carboxylate carbon (-COO⁻) is expected around 165-175 ppm.

-

Aromatic and pyridinium carbons are expected in the range of 120-150 ppm.

-

The methylene carbon (-CH₂-) is expected around 60-70 ppm.

-

-

IR Spectroscopy:

-

A strong, broad absorption band for the carboxylate group (asymmetric and symmetric stretching) is expected around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and methylene groups are expected around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

Aromatic C=C and C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

Chemical Reactivity

-

Zwitterionic Nature: As a zwitterion, it possesses both a positive and a negative charge within the same molecule, influencing its solubility and reactivity. It is soluble in polar solvents like water and likely insoluble in nonpolar organic solvents.

-

Thermal Stability: The thermal stability of pyridinium carboxylates can be limited. Decomposition may occur at elevated temperatures, potentially through decarboxylation or cleavage of the benzyl group.

-

Reactivity of the Carboxylate Group: The carboxylate group can potentially participate in reactions typical of carboxylates, such as esterification under acidic conditions, although the zwitterionic nature may complicate this.

-

Reactivity of the Pyridinium Ring: The pyridinium ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack under certain conditions.

Biological Activity and Potential Applications in Drug Development

While the primary industrial use of 1-benzylpyridinium-3-carboxylate is in electroplating, the N-benzylpyridinium moiety is of interest in medicinal chemistry.

Acetylcholinesterase (AChE) Inhibition

Compounds containing a substituted N-benzylpyridinium core have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[7] The positively charged pyridinium ring can interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Caption: Hypothetical AChE inhibition pathway.

The 1-benzylpyridinium-3-carboxylate molecule possesses the key structural features—a benzyl group and a cationic pyridinium ring—that could enable it to act as an AChE inhibitor. However, to the best of our knowledge, its specific activity in this regard has not been reported in the scientific literature. This presents a potential area for future research.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 1-benzylpyridinium-3-carboxylate is readily available. However, based on safety data for related pyridinium salts, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Pyridinium salts can be irritating to the skin and eyes.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Future Research Directions

Significant gaps exist in the scientific literature regarding the detailed chemical and biological properties of 1-benzylpyridinium-3-carboxylate. Future research efforts could focus on:

-

Isolation and Characterization: Development of a robust protocol for the isolation of the pure zwitterion and its full characterization using modern analytical techniques (NMR, IR, MS, X-ray crystallography).

-

Thermal Analysis: A thorough investigation of its thermal stability and decomposition pathways using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Biological Screening: Evaluation of its biological activity, particularly as an acetylcholinesterase inhibitor, given the known activity of related compounds.

-

Toxicological Studies: A comprehensive toxicological assessment to establish a detailed safety profile.

This guide serves as a foundational document for researchers and professionals interested in 1-benzylpyridinium-3-carboxylate. While its industrial application is established, its potential in other scientific domains, particularly medicinal chemistry, remains an open and intriguing area for exploration.

References

N-Benzylniacin CAS 15990-43-9 physicochemical characteristics

An in-depth guide to the physicochemical characteristics of N-Benzylniacin (CAS 15990-43-9), tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 15990-43-9, is a derivative of niacin (Vitamin B3). As a benzyl ester of nicotinic acid, its physicochemical properties are of significant interest in pharmaceutical and chemical research, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic applications. This document provides a detailed overview of its core physicochemical characteristics, supported by experimental considerations.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These parameters are critical for predicting the compound's behavior in both in vitro and in vivo systems.

| Property | Value | Reference |

| CAS Number | 15990-43-9 | |

| Chemical Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 204 - 206 °C | |

| Boiling Point | 365.9±22.0 °C (Predicted) | |

| Density | 1.22±0.1 g/cm³ (Predicted) | |

| pKa | 3.33±0.10 (Most Acidic, Predicted) | |

| LogP | 2.16 (Predicted) | |

| Solubility | Soluble in Chloroform, Methanol | |

| InChI Key | PGLHBNXMSZZEPJ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard protocols relevant to the characterization of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thiele tube or an automated device).

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. For pure crystalline solids, this range is typically narrow.

Determination of Solubility

Solubility data is fundamental for formulation development and biopharmaceutical classification.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Logical Relationships and Data Flow

The physicochemical properties of a compound like this compound are interconnected and collectively inform its potential as a drug candidate. The following diagram illustrates the logical flow from basic properties to preclinical assessment.

This diagram illustrates how fundamental properties like solubility and pKa are not isolated data points but are critical inputs for predicting the ADME profile of this compound. In turn, these predictions guide the crucial decisions made during formulation and the selection of an appropriate route of administration for further preclinical and clinical studies.

The Multifaceted Biological Activities of N-benzylpyridinium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpyridinium derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their well-established role as cholinesterase inhibitors for potential application in neurodegenerative diseases. Furthermore, this guide explores their promising antimicrobial and anticancer properties, offering a comprehensive resource for researchers and professionals in drug discovery and development. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Visual diagrams generated using Graphviz illustrate key signaling pathways, experimental workflows, and structure-activity relationships to facilitate a deeper understanding of this important class of molecules.

Introduction

The N-benzylpyridinium scaffold is a key pharmacophore found in a variety of biologically active compounds. Its structural resemblance to the active moiety of the Alzheimer's disease drug, donepezil, has spurred extensive research into its potential as a cholinesterase inhibitor.[1][2] The quaternary nitrogen of the pyridinium ring and the aromatic benzyl group are crucial for interacting with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] Beyond their neurological applications, the cationic nature and tunable lipophilicity of N-benzylpyridinium derivatives have led to the discovery of significant antimicrobial and anticancer activities. This guide aims to consolidate the current knowledge on these derivatives, providing a technical foundation for further research and development.

Synthesis of N-benzylpyridinium Derivatives

The synthesis of N-benzylpyridinium derivatives is typically achieved through a straightforward N-alkylation reaction. This involves the reaction of a pyridine derivative with a substituted or unsubstituted benzyl halide (e.g., benzyl bromide or chloride).[4] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, resulting in the formation of the quaternary N-benzylpyridinium salt.[4]

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of N-benzylpyridinium derivatives:

-

Reactant Preparation: Dissolve the desired pyridine derivative (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Addition of Benzyl Halide: To the stirred solution, add the corresponding benzyl bromide or chloride derivative (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to 72 hours, depending on the reactivity of the substrates.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: Upon completion of the reaction, the resulting N-benzylpyridinium salt often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified.

-

Purification: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with diethyl ether) to yield the pure N-benzylpyridinium salt.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activities

Cholinesterase Inhibitory Activity

The most extensively studied biological activity of N-benzylpyridinium derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7]

N-benzylpyridinium derivatives often act as dual-binding site inhibitors of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7][8] The positively charged pyridinium nitrogen interacts with the anionic subsite of the CAS, while the benzyl group can form π-π stacking interactions with aromatic amino acid residues in the active site gorge.[8] The remainder of the molecule can extend to interact with the PAS, which is also implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[2]

The cholinesterase inhibitory activity of N-benzylpyridinium derivatives is significantly influenced by the nature and position of substituents on both the benzyl and pyridinium rings, as well as any linked moieties.

-

Substituents on the Benzyl Ring: The presence of electron-withdrawing or electron-donating groups, and their position (ortho, meta, or para), can modulate the inhibitory potency and selectivity for AChE versus BuChE.[2] For instance, certain halogen substitutions on the benzyl ring have been shown to enhance activity.[9]

-

Linker Moiety: When the N-benzylpyridinium core is linked to other chemical scaffolds (e.g., coumarin, chalcone, indanone), the length and nature of the linker are critical for optimal interaction with the enzyme's active sites.[2][5]

-

Position of Nitrogen in the Pyridine Ring: The position of the nitrogen atom in isomers (e.g., 2-, 3-, or 4-pyridyl derivatives) can also affect the binding affinity and inhibitory activity.[10]

The following table summarizes the in vitro cholinesterase inhibitory activities of selected N-benzylpyridinium derivatives.

| Compound ID | Scaffold | Target Enzyme | IC₅₀ (nM) | Reference |

| B1-3 Series | Indanone, Tetralone, Acetophenone | hAChE | 0.36 - >10,000 | [11][12] |

| 5a | Coumarin | AChE | 0.11 | [1][2] |

| 21a | Coumarin | AChE | 38 | [1][2] |

| 108a | Indolinone | AChE | 0.44 | [1][2] |

| 7f | Curcumin | AChE | 7.5 | [13] |

| 5l | 4-Hydroxycoumarin | AChE | 247 | [10][14] |

| 5l | 4-Hydroxycoumarin | BuChE | 1680 | [10][14] |

| 9a | 3-Aminocoumarin | AChE | 12.48 | [15] |

| 2,3-difluoro derivative | 3-Aminocoumarin | AChE | 1.53 | [15] |

IC₅₀: Half-maximal inhibitory concentration; hAChE: human Acetylcholinesterase.

The acetylcholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman.[1][11]

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compound solutions at various concentrations

-

-

Assay Procedure (in a 96-well plate):

-

Add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE enzyme solution to initiate the reaction and incubate.

-

Add the substrate (ATCI) solution to start the enzymatic reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

-

Measurement: Measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

N-benzylpyridinium derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their cationic nature is believed to facilitate interaction with and disruption of negatively charged microbial cell membranes, leading to cell death.

The primary mechanism of antimicrobial action is thought to involve the electrostatic interaction between the positively charged pyridinium head group and the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.

The antimicrobial efficacy of N-benzylpyridinium derivatives is influenced by several structural features:

-

Alkyl Chain Length: In related N-alkylpyridinium salts, increasing the length of an alkyl chain (often in place of the benzyl group) can enhance antimicrobial activity up to a certain point, due to increased lipophilicity which facilitates membrane insertion.

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its antimicrobial potency.

-

Counter-ion: The nature of the halide counter-ion (e.g., bromide, chloride) can also have a minor influence on the overall activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-benzylpyridinium and related derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| Benzyl bromide (1a) | Staphylococcus aureus | 1 | [16] |

| Benzyl bromide (1a) | Streptococcus pyogenes | 2 | [16] |

| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 | [16] |

| Benzyl bromide (1a) | Candida albicans | 0.25 | [16] |

| Benzyl bromide (1c) | Candida krusei | 0.5 | [16] |

MIC: Minimum Inhibitory Concentration.

The MIC is determined using the broth microdilution method according to established guidelines.[1][11]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Serial Dilution of Test Compound: The N-benzylpyridinium derivative is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Emerging evidence suggests that N-benzylpyridinium derivatives possess cytotoxic activity against various cancer cell lines. Their potential as anticancer agents is an active area of research.

The precise mechanisms of anticancer action for many N-benzylpyridinium derivatives are still under investigation. However, several potential mechanisms have been proposed, including:

-

Induction of Apoptosis: Some derivatives may trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They may interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.

-

Inhibition of Signaling Pathways: Certain derivatives have been shown to inhibit key signaling pathways involved in cancer cell growth and survival, such as the TGF-β and Akt-ERK pathways.[17][18]

-

DNA Interaction: The cationic nature of the pyridinium ring may facilitate interaction with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.

The anticancer activity of these compounds is dependent on their chemical structure:

-

Substituents on Aromatic Rings: The presence of specific substituents, such as electron-withdrawing groups on the aryl moieties, can significantly enhance antiproliferative activity.[19]

-

Hybrid Molecules: Linking the N-benzylpyridinium scaffold to other known anticancer pharmacophores can result in hybrid molecules with enhanced potency and potentially novel mechanisms of action.

The following table summarizes the in vitro anticancer activity of selected N-benzylpyridinium and related derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9b | A549 (Lung) | < 5 | [19] |

| Compound 9d | A549 (Lung) | < 5 | [19] |

| Compound 9b | HCT116 (Colon) | < 3 | [19] |

| Compound 9d | HCT116 (Colon) | < 3 | [19] |

| Compound 9b | MCF7 (Breast) | < 3 | [19] |

| Compound 9d | MCF7 (Breast) | < 3 | [19] |

| Compound 9b | PC3 (Prostate) | < 5 | [19] |

| Compound 9d | PC3 (Prostate) | < 5 | [19] |

IC₅₀: Half-maximal inhibitory concentration.

The cytotoxicity of N-benzylpyridinium derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the N-benzylpyridinium derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity

Several N-benzylpyridinium derivatives, particularly those incorporating phenolic or curcuminoid moieties, have demonstrated antioxidant properties.[13] This activity is beneficial, especially in the context of neurodegenerative and inflammatory diseases where oxidative stress plays a significant pathological role.

Common in vitro assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

-

DPPH Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a decrease in its characteristic absorbance.

Conclusion

N-benzylpyridinium derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their well-documented efficacy as cholinesterase inhibitors makes them promising candidates for the development of new therapeutics for Alzheimer's disease and other neurodegenerative disorders. Furthermore, their demonstrated antimicrobial and anticancer properties open up new avenues for research and potential applications in infectious diseases and oncology. The synthetic accessibility and the potential for structural modification of the N-benzylpyridinium core provide a robust platform for the design and development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic potential of this versatile class of compounds.

References

- 1. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 2. frontiersin.org [frontiersin.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Alkylation and acylation of pyridine [quimicaorganica.org]

- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 8. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. mdpi.com [mdpi.com]

- 13. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 14. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide

Disclaimer: The compound "N-Benzylniacin" is not prominently featured in current scientific literature as an acetylcholinesterase (AChE) inhibitor. This technical guide will therefore focus on the broader, well-researched class of N-benzyl derivatives, particularly N-benzylpyridinium and N-benzylpiperidine compounds, which have demonstrated significant potential as acetylcholinesterase inhibitors.

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the evaluation of N-benzyl derivatives as potential inhibitors of acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease. The document outlines the quantitative inhibitory data, detailed experimental methodologies, and the mechanistic basis for the activity of these compounds.

Quantitative Inhibitory Activity

The inhibitory potential of various N-benzyl derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values indicate higher potency. The data below is compiled from several studies on different N-benzyl derivatives.

| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Coumarin-N-benzyl pyridinium | Compound 5l | AChE | 0.247 | 0.356 | Non-competitive | [1][2] |

| Compound 5l | BuChE | 1.68 | - | - | [1][2] | |

| Curcumin-N-benzyl pyridinium | Compound 7f | AChE | 0.0075 | 0.006 - 0.016 | - | [3] |

| Compound 7g (Fluoro-substituted) | AChE | 0.016 | - | - | [3] | |

| Indanone-N-benzylpiperidine | E2020 (Donepezil) | AChE | 0.0057 | - | - | [4][5] |

| Isochromanone-N-benzyl pyridinium | Compound 9d (Fluoro-substituted) | AChE | 0.0089 | - | Mixed-type |

Experimental Protocols

The evaluation of N-benzyl derivatives as AChE inhibitors involves a series of standardized in-vitro experiments.

In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity. The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), monitored at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-

0.1 M Phosphate buffer (pH 8.0)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

Test compounds (N-benzyl derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE enzyme solution to each well.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 20 seconds) for a specified duration (e.g., 4 minutes) using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Kinetic studies are performed to determine the mechanism of AChE inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Procedure:

-

The AChE inhibition assay (Ellman's method) is performed with varying concentrations of the substrate (ATCI).

-

A fixed, sub-IC50 concentration of the N-benzyl inhibitor is used.

-

The initial reaction velocities (V) are measured for each substrate concentration in the presence and absence of the inhibitor.

-

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined.

-

A Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) is generated.

-

The type of inhibition is determined by analyzing the changes in Km and Vmax in the presence of the inhibitor:

-

Competitive: Km increases, Vmax remains unchanged.

-

Non-competitive: Km remains unchanged, Vmax decreases.[6]

-

Uncompetitive: Both Km and Vmax decrease.

-

Mixed: Both Km and Vmax are altered, but not necessarily in the same way.

-

Visualizations: Workflows and Mechanisms

Experimental and Computational Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of novel N-benzyl derivatives as AChE inhibitors.

Caption: Workflow for N-benzyl derivative AChE inhibitor development.

Mechanism of AChE Inhibition

Molecular docking studies have revealed that many potent N-benzyl derivatives act as dual-binding site inhibitors.[1] They interact with both the Catalytic Active Site (CAS) at the base of the enzyme's gorge and the Peripheral Anionic Site (PAS) at the entrance.

Caption: Dual-site binding of an N-benzyl inhibitor to AChE.

References

Investigating the Antioxidant Properties of N-benzyl Nicotinates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl nicotinate, an ester of nicotinic acid (niacin or Vitamin B3), is a compound of interest in both pharmaceutical and cosmetic applications. While its vasodilatory effects are well-documented, its antioxidant potential remains a subject of investigation. This technical guide explores the theoretical basis for the antioxidant properties of N-benzyl nicotinates, drawing on the known antioxidant activities of nicotinic acid and its derivatives. It provides a comprehensive overview of the standard experimental protocols used to evaluate antioxidant capacity, including detailed methodologies for DPPH, ABTS, and superoxide dismutase assays. Furthermore, this guide presents a framework for the systematic evaluation of N-benzyl nicotinate and its derivatives as potential antioxidant agents, complete with data presentation structures and visualizations of key concepts and workflows.

Introduction: The Antioxidant Potential of Nicotinic Acid Derivatives

Nicotinic acid, a vital human nutrient, is a precursor to the coenzymes NAD and NADP, which are crucial for cellular metabolism and redox reactions.[1][2] Beyond its role in energy metabolism, nicotinic acid has demonstrated antioxidant properties.[3] It has been shown to protect against oxidative stress-induced cell death in hepatocytes and inhibit the production of reactive oxygen species (ROS) in vascular endothelial cells.[4] This antioxidant activity is a key area of interest for researchers developing novel therapeutic agents.

The esterification of nicotinic acid, for instance with benzyl alcohol to form N-benzyl nicotinate, alters its physicochemical properties, such as lipophilicity, which can in turn influence its bioavailability and biological activity.[5] While direct studies on the antioxidant capacity of N-benzyl nicotinate are limited, research into novel derivatives of nicotinic acid has shown promising results. For example, certain complex nicotinic acid derivatives have been found to exhibit significant antioxidant activity, in some cases comparable to that of ascorbic acid.[6] This suggests that the core nicotinic acid structure can be a valuable scaffold for the development of new antioxidant compounds.

Mechanisms of Antioxidant Action

The potential antioxidant mechanisms of N-benzyl nicotinate are likely rooted in the properties of its parent molecule, nicotinic acid. After topical or systemic administration, N-benzyl nicotinate can be hydrolyzed to release nicotinic acid, which can then exert its antioxidant effects.[7] The primary proposed mechanisms include:

-

Direct Radical Scavenging: The pyridine ring of nicotinic acid may directly interact with and neutralize free radicals.

-

Enhancement of Endogenous Antioxidant Systems: Nicotinic acid can boost the levels of cellular antioxidants, such as glutathione (GSH), and support the activity of antioxidant enzymes like superoxide dismutase (SOD).[4]

-

Modulation of Signaling Pathways: Nicotinic acid can influence cellular signaling pathways involved in the response to oxidative stress.

The following diagram illustrates the potential pathways through which N-benzyl nicotinate may exert its antioxidant effects.

Caption: Potential antioxidant mechanism of N-benzyl nicotinate.

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively assess the antioxidant properties of N-benzyl nicotinates, a battery of in vitro assays is typically employed. The following sections detail the methodologies for three common assays: DPPH radical scavenging, ABTS radical cation decolorization, and superoxide dismutase (SOD) activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at 517 nm.[9]

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve N-benzyl nicotinate and a reference standard (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.

-

Reaction: Add a small volume of the sample or standard solution to the DPPH working solution. A typical ratio is 100 µL of sample to 2.9 mL of DPPH solution. A blank containing only the solvent is also prepared.[8]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10]

Principle: The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Sample Preparation: Prepare a series of concentrations of N-benzyl nicotinate and a reference standard in a suitable solvent.

-

Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Dismutase (SOD) Activity Assay

This assay evaluates the ability of a compound to enhance the activity of the endogenous antioxidant enzyme, superoxide dismutase, which catalyzes the dismutation of the superoxide radical (O2•−).[6]

Principle: The assay often uses a system that generates superoxide radicals, and the inhibition of a subsequent reaction (e.g., the reduction of nitroblue tetrazolium, NBT) is measured.

Procedure:

-

Reagent Preparation: Prepare solutions of the necessary reagents, which may include a source of superoxide radicals (e.g., xanthine/xanthine oxidase system), a detection agent (e.g., NBT), and a buffer.

-

Sample Preparation: Prepare the N-benzyl nicotinate solution.

-

Reaction: In a multi-well plate, combine the sample, the superoxide generating system, and the detection agent.

-

Incubation: Incubate at a controlled temperature for a specific time.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).

-

Calculation: The percentage of inhibition of the reaction is calculated, and the results can be compared to a standard SOD enzyme.

The following diagram outlines a general workflow for evaluating the antioxidant activity of a test compound.

Caption: General workflow for antioxidant activity evaluation.

Data Presentation and Interpretation

For a systematic comparison of the antioxidant activities of different N-benzyl nicotinate derivatives, quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting the results from the aforementioned assays.

Table 1: DPPH Radical Scavenging Activity of N-benzyl Nicotinate Derivatives

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| N-benzyl nicotinate | |||

| Derivative A | |||

| Derivative B | |||

| Ascorbic Acid (Std.) |

Table 2: ABTS Radical Cation Scavenging Activity of N-benzyl Nicotinate Derivatives

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | TEAC (mM Trolox equiv./mg) |

| N-benzyl nicotinate | ||||

| Derivative A | ||||

| Derivative B | ||||

| Trolox (Std.) | 1.0 |

Table 3: Superoxide Dismutase (SOD)-like Activity of N-benzyl Nicotinate Derivatives

| Compound | Concentration (µg/mL) | % SOD-like Activity |

| N-benzyl nicotinate | ||

| Derivative A | ||

| Derivative B | ||

| SOD (Std.) |

Conclusion and Future Directions

While the direct antioxidant properties of N-benzyl nicotinate require further empirical investigation, the known antioxidant activity of its parent compound, nicotinic acid, provides a strong rationale for such studies. The experimental protocols and data presentation frameworks outlined in this guide offer a systematic approach for researchers to explore the potential of N-benzyl nicotinates as novel antioxidant agents. Future research should focus on conducting these in vitro assays with N-benzyl nicotinate and a series of its derivatives to establish a clear structure-activity relationship. Furthermore, in vivo studies would be necessary to validate the physiological relevance of any observed antioxidant effects. Such research could pave the way for the development of new therapeutic and cosmeceutical applications for this class of compounds.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 4. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl Nicotinate | Cosmetic Ingredients Guide [ci.guide]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Structure-Activity Relationship of N-Benzylniacin Analogs: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Niacin (Vitamin B3), in its various forms such as nicotinic acid and nicotinamide, is a fundamental component of cellular metabolism and a well-established therapeutic agent for dyslipidemia. Its primary mechanism for lipid modification involves the activation of the G-protein coupled receptor 109A (GPR109A). The development of niacin analogs aims to improve efficacy and reduce the common side effect of flushing. This technical guide explores the structure-activity relationship (SAR) of N-benzylniacin analogs, a class of compounds designed to modulate GPR109A activity. This document provides an overview of the relevant signaling pathways, detailed experimental protocols for compound evaluation, and a framework for understanding the SAR of this compound class. While extensive quantitative SAR data for this compound analogs are not widely available in the public domain, this guide synthesizes related knowledge to provide a foundational understanding for researchers in the field.

Introduction to Niacin Analogs and GPR109A

Niacin, as nicotinic acid, is a potent agent for raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides. These effects are primarily mediated through the activation of GPR109A (also known as HCA2), a Gαi-coupled receptor highly expressed in adipocytes and immune cells like Langerhans cells in the skin. The activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the bloodstream, a key factor in its lipid-lowering effects.

The therapeutic use of niacin is often limited by a strong flushing response, a cutaneous vasodilation mediated by the release of prostaglandins in the skin. This compound analogs, which include compounds like N-benzylnicotinamide, are synthesized to explore new chemical spaces that may yield agonists with improved therapeutic profiles, potentially separating the anti-lipolytic effects from the flushing response. Benzyl nicotinate is a known GPR109A and GPR109B receptor agonist used as a rubefacient.[1]

GPR109A Signaling Pathway

The activation of GPR109A by niacin or its analogs initiates a bifurcated signaling cascade that accounts for both its therapeutic effects and its primary adverse effect. The pathway is outlined in the diagram below.

References

An In-depth Technical Guide on the Biological Mechanisms of Niacin and the Unexplored Profile of N-Benzylniacin

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

This technical guide addresses the mechanism of action of N-Benzylniacin in biological systems. A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of this compound's pharmacological effects. Currently, its documented applications are confined to industrial processes, such as a brightening agent in alkaline zinc plating. There is a notable absence of published research detailing its interactions with cellular receptors, its influence on signaling pathways, or its overall physiological impact.

In contrast, the parent compound, niacin (nicotinic acid or Vitamin B3), possesses a well-elucidated and complex mechanism of action, primarily mediated by the G-protein coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2). This guide provides an in-depth exploration of niacin's biological activities as a reference point, detailing its receptor engagement, downstream signaling cascades, and cellular effects. The established pathways for niacin may offer a foundational framework for any future investigation into the potential biological activities of its derivatives, such as this compound.

It is critical to underscore that the mechanisms described herein for niacin should not be extrapolated to this compound without direct experimental validation. This document serves to summarize the known actions of a closely related and biologically active compound, thereby highlighting the current void in the pharmacological understanding of this compound.

This compound: An Uncharacterized Biological Profile

This compound, chemically known as 1-benzyl-3-carboxypyridinium hydroxide inner salt, is a derivative of niacin.[1][2] Its primary documented use is as a top brightener and leveling agent in alkaline zinc plating.[1][3] Despite its structural relationship to the biologically active niacin, extensive searches of scientific databases and literature reveal a lack of studies investigating its mechanism of action in biological systems. Consequently, there is no data available on its pharmacodynamics, pharmacokinetics, or interaction with biological targets.

Niacin's Mechanism of Action: A Comprehensive Overview

The biological effects of niacin are predominantly mediated through its interaction with the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[4] Niacin's activation of GPR109A initiates a cascade of intracellular events that are responsible for its well-known lipid-modifying and vasodilatory effects.

GPR109A-Mediated Gαi Signaling Pathway

The canonical pathway activated by niacin involves the coupling of GPR109A to an inhibitory G-protein (Gαi).[4] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In adipocytes, the reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This results in a reduction of free fatty acid and triglyceride release into the bloodstream, which is the basis for niacin's therapeutic effect in dyslipidemia.

G-Protein Independent Signaling via β-Arrestins

In addition to G-protein coupling, agonist binding to GPR109A can also lead to the recruitment of β-arrestins.[4] This pathway is implicated in the desensitization of the receptor and may also mediate distinct downstream signaling events. The recruitment of β-arrestins is thought to be involved in some of the side effects of niacin, such as skin flushing, although the precise mechanisms are still under investigation.

Activation of the PI3K/Akt Pathway

Recent studies have demonstrated that niacin can activate the PI3K/Akt signaling cascade through GPR109A. This activation appears to be dependent on both protein kinase C (PKC) and the transactivation of the epidermal growth factor receptor (EGFR). The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Niacin-induced activation of this pathway may contribute to its protective effects in conditions such as stroke and UV-induced skin damage.

Quantitative Data for Niacin Activity

The following table summarizes key quantitative parameters for niacin's interaction with the GPR109A receptor from various studies. These values are essential for understanding the potency and efficacy of niacin.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (cAMP inhibition) | ~300 nM | CHO-K1 expressing HCA2 | cAMP Assay | (Implied) |

| EC50 (Akt Phosphorylation) | ~100 µM | CHO-K1 expressing HCA2 | Western Blot | |

| Gαi1 Activation (Niacin) | Potent | HEK293T | BRET Assay | |

| β-arrestin Recruitment | Potent | - | - | [4] |

Experimental Protocols: cAMP Inhibition Assay

To assess the primary mechanism of action of a GPR109A agonist like niacin, a cyclic AMP (cAMP) inhibition assay is fundamental.

Objective

To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by a test compound in cells expressing the GPR109A receptor.

Materials

-

CHO-K1 cells stably expressing human GPR109A (CHO-HCA2)

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Forskolin

-

Test compound (e.g., Niacin)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

384-well white opaque microplates

Methodology

-

Cell Seeding: Seed CHO-HCA2 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the serially diluted test compound to the wells and incubate for 15 minutes.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for negative controls) to stimulate cAMP production.

-

Incubate for 30 minutes.

-

Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions of the chosen assay kit.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence or luminescence) which is inversely proportional to the cAMP concentration.

-

Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Conclusion and Future Directions

While this compound is a structural derivative of the pharmacologically significant compound niacin, there is currently no publicly available evidence to suggest it has a biological mechanism of action. Its documented role is in the field of industrial chemistry. In contrast, niacin's interaction with the GPR109A receptor and the subsequent modulation of G-protein and β-arrestin signaling pathways are well-characterized, providing a clear basis for its therapeutic effects.

For researchers and drug development professionals interested in this compound, the immediate and critical step would be to conduct foundational in vitro screening. A logical starting point would be to assess its binding and functional activity at the GPR109A receptor using assays such as the cAMP inhibition protocol detailed in this guide. Such studies would be essential to determine if this compound possesses any of the biological activities of its parent compound or if it is, from a pharmacological perspective, an inert derivative. Until such data becomes available, no assumptions can be made about its effects in biological systems.

References

- 1. Buy Benzyl nicotinate (EVT-262122) | 94-44-0 [evitachem.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound,1-Benzyl pyridinium 3-carboxylate | Chemrio [chemrio.com]

- 4. Do you know the unique nutritional effects of betaine on the human body? - Healthway [m.xahealthway.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-Benzylniacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent purification of N-benzylniacin, also known as 1-benzylpyridinium-3-carboxylate. This document is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a derivative of niacin (Vitamin B3) and is classified as a pyridinium betaine. It appears as a white to off-white crystalline solid and is sparingly soluble in water[1]. Its synthesis is of interest for its potential applications in pharmaceutical research as an intermediate in the creation of more complex biologically active molecules[1]. The following protocols are based on established chemical synthesis and purification principles.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of nicotinic acid with benzyl chloride in an alkaline aqueous solution.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 |

| Benzyl Chloride | C₇H₇Cl | 126.58 |

| Sodium Hydroxide | NaOH | 40.00 |

| Deionized Water | H₂O | 18.02 |

Experimental Protocol

This protocol is adapted from a patented synthesis method.

-

In a suitable reaction vessel, dissolve 80g of sodium hydroxide in 520g of deionized water.

-

With stirring, slowly add 246g of nicotinic acid to the sodium hydroxide solution at a temperature of 60°C. Continue stirring until the nicotinic acid is fully dissolved.

-

To the resulting solution, add a composite catalyst and a buffer as specified in the originating patent, if desired, to improve reaction efficiency. Note: For a simplified procedure, these may be omitted, potentially affecting yield and reaction time.

-

Heat the solution to 80°C.

-

Begin the dropwise addition of 240g of benzyl chloride. Maintain the reaction temperature between 80-95°C during the addition.

-

After the addition of benzyl chloride is complete, continue to stir the reaction mixture at this temperature for at least one hour to ensure the reaction goes to completion.

-

The final product in the reaction mixture is an aqueous solution of this compound.

Purification of this compound

The primary method for purifying solid organic compounds is recrystallization. As this compound is a solid at room temperature, this technique is appropriate. The choice of solvent is critical for successful recrystallization. Based on general principles for pyridinium betaines, a polar solvent or a mixture including a polar solvent is recommended.

Recommended Purification Protocol: Recrystallization

-

Solvent Selection : While specific solubility data is limited, this compound is known to be sparingly soluble in water[1]. For compounds of this nature, a mixed solvent system, such as ethanol/water or acetone/water, is often effective. The ideal solvent system will dissolve the this compound when hot but lead to its precipitation as the solution cools, while impurities remain dissolved.

-

Dissolution : Transfer the crude this compound product (which may first require concentration of the reaction mixture under reduced pressure to obtain the crude solid) to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., aqueous ethanol) to dissolve the solid completely.

-

Hot Filtration (Optional) : If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the purified this compound crystals in a vacuum oven at a moderate temperature.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound.

| Parameter | Value | Notes |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Appearance | White to off-white crystalline solid[1] | The crude product in solution may appear as a yellow to brown liquid. |

| Melting Point | Not Available | Not consistently reported in surveyed literature. |

| Purity (in situ) | 76.50% - 91.26% | Concentration of the product in the crude reaction mixture as reported in a patent. This is not the purity of the isolated, purified solid. |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification of this compound by recrystallization.

References

Application Note: Quantification of N-Benzylniacin using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector for the accurate quantification of N-Benzylniacin. The described protocol is suitable for routine analysis in research and quality control environments, offering excellent linearity, accuracy, and precision. The method utilizes a C18 stationary phase with an isocratic mobile phase, allowing for a rapid and efficient separation and quantification of the target analyte.

Introduction

This compound is a derivative of niacin (Vitamin B3) and is of increasing interest in pharmaceutical and biochemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis. This document provides a detailed protocol for a validated HPLC-UV method developed for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The specific parameters are outlined in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 262 nm |

| Run Time | 10 minutes |

Preparation of Standards and Samples

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed method was validated according to standard guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity and Range

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 380.5 |

| 50 | 759.2 |

| 100 | 1521.4 |

| Correlation Coefficient (r²) | 0.9998 |

LOD, LOQ, Accuracy, and Precision

| Parameter | Result |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Detailed Experimental Protocol

-

System Preparation:

-

Prepare the mobile phase as described in the chromatographic conditions.

-

Degas the mobile phase using sonication or vacuum filtration.

-

Purge the HPLC pump to remove any air bubbles.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

-

Standard and Sample Analysis:

-

Inject 10 µL of each working standard solution in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject 10 µL of the prepared sample solution.

-

Record the peak area of the analyte in the sample chromatogram.

-

-

Quantification:

-

Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

-

Visualized Workflow and Relationships

The following diagrams illustrate the key processes and logical connections in the quantification of this compound.

Application Note: Structural Characterization of N-Benzylniacin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of N-Benzylniacin (1-benzylpyridinium-3-carboxylate), a compound often utilized as a leveling agent in zinc plating.[1] The following sections outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such data. The information presented is intended to guide researchers in the qualitative analysis of this compound.

Introduction

This compound, with the chemical formula C13H11NO2, is a pyridinium betaine derived from niacin (vitamin B3).[2][3][4] Its structure consists of a benzyl group attached to the nitrogen atom of the pyridine ring, and a carboxylate group at the 3-position. Accurate structural confirmation is crucial for quality control and for understanding its chemical properties. This application note details the use of 1H NMR, 13C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and MS.

Predicted NMR Data

The predicted chemical shifts for this compound in a common NMR solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) are summarized in Table 1. These predictions are based on the known spectra of N-benzylpyridinium salts and substituted pyridine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

| 1 | - | ~145 | - |

| 2 | ~9.2 | ~146 | s |

| 3 | - | ~135 | - |

| 4 | ~8.3 | ~142 | d |

| 5 | ~8.0 | ~128 | t |

| 6 | ~8.9 | ~147 | d |

| 7 (CH₂) | ~5.8 | ~65 | s |

| 8 | - | ~134 | - |

| 9, 13 | ~7.5 | ~129 | d |

| 10, 12 | ~7.4 | ~129 | t |

| 11 | ~7.4 | ~128 | t |

| 14 (COO⁻) | - | ~166 | - |

s = singlet, d = doublet, t = triplet

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is the recommended method for the mass spectrometric analysis of this compound, as it is a pre-charged molecule (a pyridinium salt). The predicted mass-to-charge ratios (m/z) for the molecular ion and expected fragments are presented in Table 2.

Table 2: Predicted ESI-MS Data for this compound

| m/z (Predicted) | Ion Identity | Notes |

| 214.0863 | [M+H]⁺ | Protonated molecular ion (less likely as it's a zwitterion) |

| 213.0789 | [M]⁺ | Molecular ion (pyridinium cation) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzyl group) |

| 122.0393 | [C₆H₄NO₂]⁻ | Nicotinate anion (in negative ion mode) |

Experimental Protocols